

Application Notes and Protocols for G418 Selection in Yeast Genetic Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: G418

Cat. No.: B1195528

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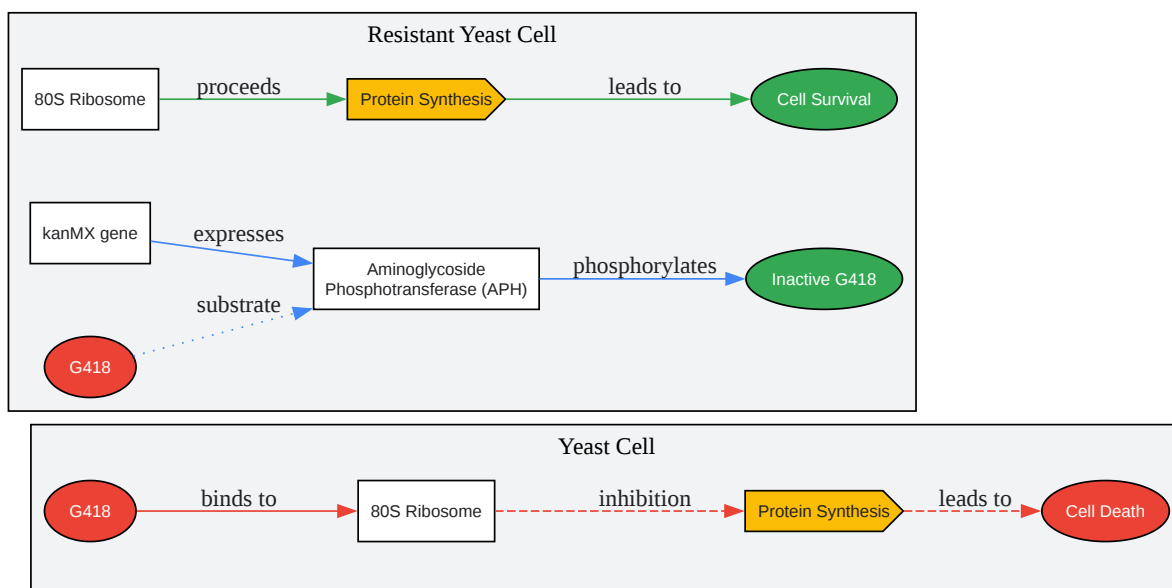
Audience: Researchers, scientists, and drug development professionals.

Introduction

Geneticin, commonly known as **G418**, is an aminoglycoside antibiotic used as a selective agent in molecular biology, particularly for eukaryotic cells.[1][2][3] In yeast genetic studies, **G418** is instrumental for selecting cells that have been successfully transformed with a plasmid containing a specific resistance gene, most commonly the kanMX marker.[4][5] This marker encodes an aminoglycoside phosphotransferase that inactivates **G418**, allowing for the growth of transformed yeast cells while inhibiting the growth of non-transformed cells.[1][2] These application notes provide detailed protocols and critical considerations for the effective use of **G418** in *Saccharomyces cerevisiae* and other yeast species.

Mechanism of Action

G418 inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the 80S ribosome, thereby blocking the elongation step of polypeptide synthesis.[1][6][7] Resistance to **G418** is conferred by the neo gene (often in the form of the kanMX cassette in yeast), which originates from transposon Tn5.[2] This gene encodes an enzyme called aminoglycoside 3'-phosphotransferase (APH(3')II), which inactivates **G418** through phosphorylation, preventing it from binding to the ribosome.[1][2]



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Mechanism of **G418** action and resistance.

Quantitative Data Summary

The optimal concentration of **G418** for selection can vary depending on the yeast strain, media composition, and even the batch of **G418**.^[8] It is crucial to perform a kill curve to determine the minimum concentration required to kill non-transformed cells.

Parameter	Recommended Concentration/Value	Notes	Reference(s)
Yeast Selection Concentration	200 - 1000 µg/mL	Strain and media dependent. Higher concentrations may be needed for defined media.	[1] [8] [9]
YPD Media Concentration	200 - 500 µg/mL	Effective for most <i>S. cerevisiae</i> strains.	[5] [8] [10]
Defined Media (SD/SC) Concentration	Higher concentrations may be required	pH of the media affects G418 activity.	[8]
G418 Stock Solution	50 - 100 mg/mL in sterile water	Filter sterilize and store at -20°C.	[5] [11] [12]
Media pH for Optimal Activity	Neutral pH (~7.0)	Aminoglycoside phosphotransferase activity is higher at neutral pH.	[8]

Experimental Protocols

Preparation of G418 Stock Solution

Materials:

- **G418** sulfate powder
- Sterile, deionized water
- Sterile syringe filter (0.22 µm)
- Sterile conical tubes or microcentrifuge tubes

Protocol:

- Weigh the desired amount of **G418** sulfate powder in a sterile container.
- Add sterile, deionized water to achieve a final concentration of 50-100 mg/mL.[5][11]
- Dissolve the powder completely by vortexing or gentle agitation.
- Filter sterilize the solution using a 0.22 μ m syringe filter into a sterile tube.[5]
- Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C. The stock solution is stable for several months.

Determining Optimal G418 Concentration (Kill Curve)

A kill curve is essential to determine the lowest concentration of **G418** that effectively kills non-transformed yeast cells within a reasonable timeframe (typically 2-4 days).

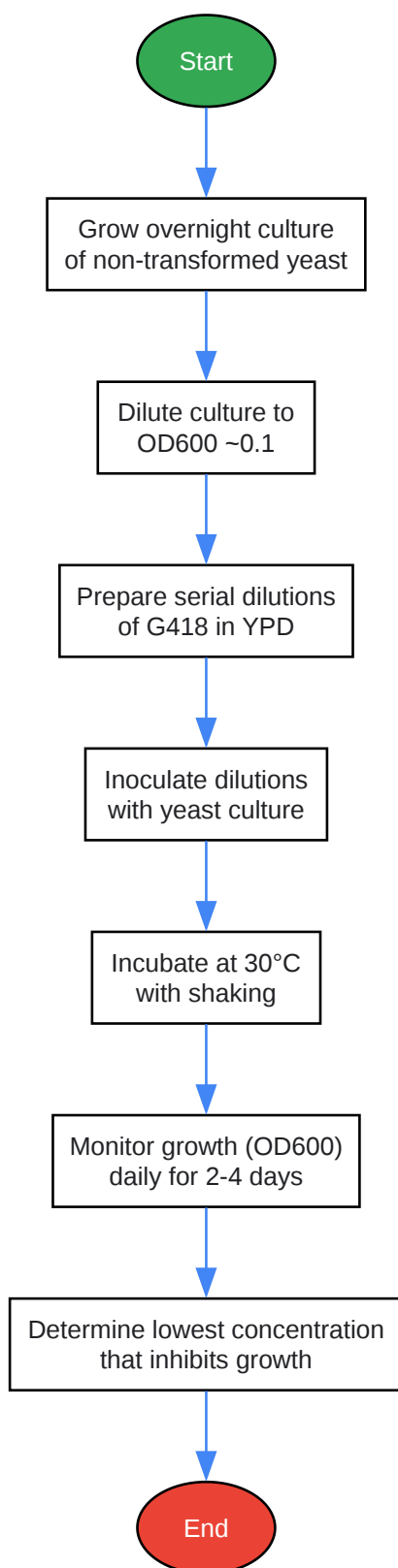
Materials:

- Yeast strain of interest (non-transformed)
- YPD liquid media
- **G418** stock solution
- Sterile microtiter plate (96-well) or culture tubes
- Incubator with shaking capabilities (30°C)

Protocol:

- Grow an overnight culture of the non-transformed yeast strain in YPD medium at 30°C.
- The next day, dilute the overnight culture to an OD₆₀₀ of ~0.1 in fresh YPD medium.
- Prepare a series of **G418** dilutions in YPD medium in a 96-well plate or culture tubes. A typical range to test for yeast is 0, 50, 100, 200, 400, 600, 800, and 1000 μ g/mL.[12]
- Inoculate each well or tube with the diluted yeast culture.

- Incubate the plate or tubes at 30°C with shaking.
- Monitor the growth (e.g., by measuring OD₆₀₀) at regular intervals (e.g., every 24 hours) for up to 4 days.
- The optimal **G418** concentration for selection is the lowest concentration that completely inhibits the growth of the yeast cells.[\[13\]](#)



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Workflow for determining the optimal **G418** concentration.

Preparation of YPD-G418 Plates

Materials:

- Yeast Extract
- Peptone
- D-glucose
- Agar
- Deionized water
- **G418** stock solution
- Sterile petri dishes

Protocol:

- For 1 liter of YPD agar, dissolve 10 g of yeast extract, 20 g of peptone, and 20 g of agar in 950 mL of deionized water.
- Autoclave the solution for 20 minutes at 121°C.
- In a separate bottle, prepare a 20% glucose solution (20 g in 100 mL of water) and autoclave.
- Cool the autoclaved YPD agar to about 50-60°C in a water bath. This is critical to avoid inactivating the **G418**.[\[10\]](#)
- Add the sterile glucose solution to the YPD agar.
- Add the appropriate volume of the **G418** stock solution to achieve the desired final concentration (determined from the kill curve). For example, to make plates with 200 µg/mL of **G418** from a 50 mg/mL stock, add 4 mL of the stock solution per liter of media.[\[11\]](#)
- Mix gently but thoroughly by swirling the flask. Avoid introducing air bubbles.

- Pour the plates and let them solidify at room temperature.
- Store the plates at 4°C, protected from light.

Yeast Transformation and Selection

This protocol is a standard lithium acetate/polyethylene glycol (PEG) method.

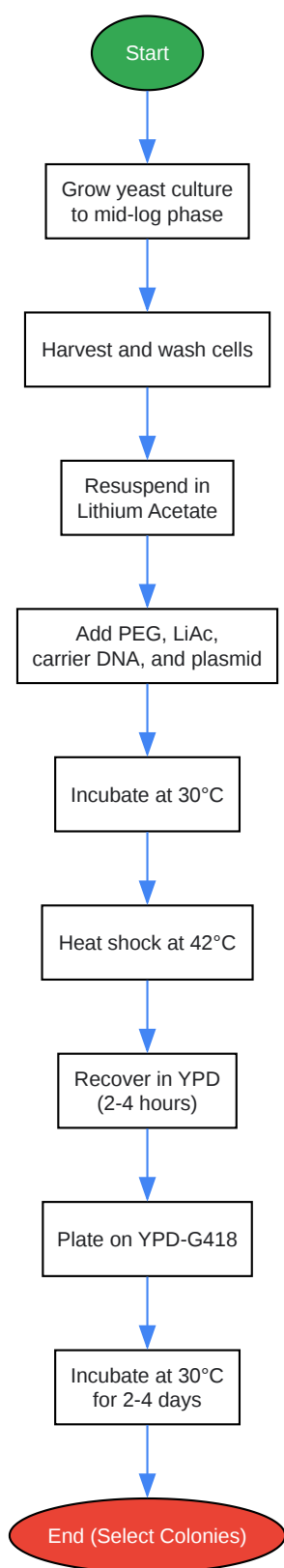
Materials:

- Yeast strain to be transformed
- YPD liquid medium
- Lithium Acetate (LiAc) solution (1 M, sterile)
- PEG solution (50% w/v, sterile)
- Single-stranded carrier DNA (e.g., salmon sperm DNA), boiled and chilled on ice
- Transforming DNA (plasmid with kanMX marker)
- Sterile water
- YPD-**G418** plates

Protocol:

- Inoculate 5-10 mL of YPD with the yeast strain and grow overnight at 30°C with shaking.
- The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow for 3-5 hours (to an OD₆₀₀ of 0.8-1.0).
- Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
- Wash the cells with 25 mL of sterile water and centrifuge again.
- Resuspend the cell pellet in 1 mL of 100 mM LiAc and transfer to a microfuge tube.

- Pellet the cells and resuspend in 100 μ L of 100 mM LiAc.
- To the cell suspension, add in the following order:
 - 240 μ L of 50% PEG
 - 36 μ L of 1 M LiAc
 - 10 μ L of boiled single-stranded carrier DNA (10 mg/mL)
 - 1-5 μ g of transforming DNA in up to 20 μ L
- Vortex the mixture thoroughly and incubate at 30°C for 30 minutes with shaking.
- Heat shock the cells at 42°C for 15-25 minutes.[\[14\]](#)[\[15\]](#)
- Pellet the cells by centrifugation at 8,000 x g for 1 minute.
- Remove the supernatant and resuspend the cell pellet in 1 mL of YPD medium for recovery.
- Incubate at 30°C for 2-4 hours to allow for the expression of the resistance gene.[\[16\]](#)
- Pellet the cells, remove the YPD, and resuspend in 100-200 μ L of sterile water.
- Plate the cell suspension onto YPD-**G418** plates.
- Incubate the plates at 30°C for 2-4 days until colonies appear.



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Yeast transformation and selection workflow.

Important Considerations

- **Media Composition:** The effectiveness of **G418** can be influenced by the composition of the growth medium.[8] Specifically, the pH of the medium can significantly impact the activity of the aminoglycoside phosphotransferase, with higher activity observed at a more neutral pH. [8] Standard yeast media like YPD are generally effective, but defined media (like SD) may require higher **G418** concentrations.
- **Cell Density:** High cell densities on selection plates can decrease the effectiveness of **G418**, potentially leading to the survival of non-transformed cells.[8] It is advisable to plate different dilutions of the transformation mixture to obtain well-isolated colonies.
- **G418 Potency:** The potency of **G418** can vary between different batches and suppliers.[8] Therefore, it is highly recommended to perform a kill curve for each new lot of **G418**.
- **Recovery Time:** After transformation, a recovery period in non-selective medium (YPD) is crucial to allow for the expression of the kanMX gene before exposing the cells to **G418**. [16]
- **Stability of G418:** **G418** in solution and in plates should be stored properly (at 4°C and protected from light) to maintain its activity. Activity in media at 37°C can decrease over a week.[3][9]

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- To cite this document: BenchChem. [Application Notes and Protocols for G418 Selection in Yeast Genetic Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195528#g418-selection-for-yeast-genetic-studies]

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